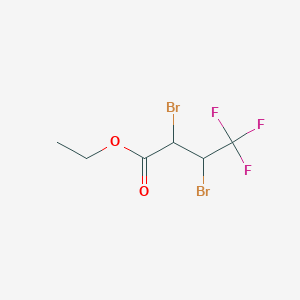

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester

Description

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS: 371-26-6) is a halogenated ester with the molecular formula C₆H₉Br₂F₃O₂. Key identifiers include:

Properties

Molecular Formula |

C6H7Br2F3O2 |

|---|---|

Molecular Weight |

327.92 g/mol |

IUPAC Name |

ethyl 2,3-dibromo-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3 |

InChI Key |

ZYEFQQDGFOQJPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)Br)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Trifluoromethylation Strategies

The preparation typically involves multi-step synthesis:

Step 1: Formation of 4,4,4-trifluorobutanoic acid ethyl ester

This is often achieved by trifluoromethylation of an appropriate butanoic acid or acrylate precursor. For example, acrylate esters can be reacted with trifluoromethylation reagents under nitrogen atmosphere with iodide catalysts to introduce the trifluoromethyl group at the 4th carbon position. The reaction is performed under reflux for 1–3 hours, followed by aqueous quenching, drying, filtration, and purification by column chromatography to yield 4,4,4-trifluoro-2-iodobutyrate intermediates, which can be converted to trifluorobutanoic acid esters by reaction with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene in dichloromethane at room temperature.Step 2: Dibromination at carbons 2 and 3

The dibromination can be achieved by selective halogenation methods such as bromination of the alkene or keto intermediates. Classical halodecarboxylation methods (e.g., Hunsdiecker–Borodin reaction) involve conversion of carboxylic acids to alkyl halides via decarboxylation, but for dibromo substitution on adjacent carbons, controlled electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions is applied. The presence of electron-withdrawing trifluoromethyl groups influences regioselectivity and reactivity.Step 3: Esterification and purification

The final product, ethyl ester of the dibromo-trifluorobutanoic acid, is purified by standard organic techniques such as extraction, drying, and column chromatography to achieve high purity.

Alternative Synthetic Routes

- Malonate Route : Starting from diethyl malonate, substitution with trifluoroethyl tosylates followed by decarboxylation and reduction steps can yield trifluorobutanoic acid derivatives. This method involves base-catalyzed substitution, decarboxylation at elevated temperatures (120–130 °C), and catalytic reduction with sodium or potassium borohydride to introduce trifluoromethyl and other substituents. However, this method is more suited for trifluorobutanol derivatives rather than dibromo compounds.

Research Outcomes and Data Tables

Reaction Conditions and Yields

Mechanistic Insights

- The trifluoromethylation proceeds via nucleophilic attack on the acrylate double bond facilitated by iodide ions.

- Dibromination is an electrophilic addition to the alkene or alpha-beta positions, influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediates and directs regioselectivity.

- Decarboxylative halogenation methods provide alternative routes but are less selective for dibromo substitution at adjacent carbons.

Critical Evaluation of Methods

- The iodide-catalyzed trifluoromethylation method provides high purity and yields, with recyclable solvents and mild conditions, making it industrially attractive.

- The dibromination step requires careful control of reagent stoichiometry and temperature to prevent polybromination or side reactions.

- The malonate-based synthesis is more complex and less direct for dibromo derivatives but useful for trifluorobutanol analogs.

- Classical halodecarboxylation reactions (Hunsdiecker-type) are less suitable for this compound due to the need for selective dibromination and trifluoromethylation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and esterification reactions.

Biology: It may be used in biochemical studies to investigate the effects of bromine and fluorine-containing compounds on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Butanoate Esters

a) Butanoic Acid, 2-Bromo-4,4,4-Trifluoro-3-Methyl-, Ethyl Ester (CAS: 2024-54-6)

- Structure : Contains a bromine atom at position 2, a methyl group at position 3, and three fluorines at position 3.

- Molecular formula : C₇H₁₀BrF₃O₂.

- Molecular weight : 263.05 g/mol.

- Boiling point : 178–180°C, significantly higher than the target compound, likely due to increased molecular weight and branching ().

- Applications/Risks : Classified as an irritant (Risk Code 36/37/38), suggesting similar handling precautions for the dibromo analog .

b) Butanoic Acid, 2,2-Dibromo-4,4,4-Trifluoro-3-Oxo-, Methyl Ester (CAS: 93032-04-3)

- Structure : Features two bromine atoms at position 2, a ketone group (3-oxo), and a methyl ester.

- Molecular formula : C₅H₃Br₂F₃O₃.

- Molecular weight : 327.88 g/mol.

- Key differences : The ketone group enhances reactivity (e.g., susceptibility to nucleophilic attack) compared to the target compound’s ester functionality .

Trifluorinated Butanoate Esters

a) Ethyl 4,4,4-Trifluorobutyrate (CAS: 371-26-6)

- Structure : Lacks bromine but shares the 4,4,4-trifluoro substitution.

- Molecular weight : 170.13 g/mol.

- Physical properties : Lower boiling point (99.3°C) compared to brominated analogs, reflecting reduced molecular weight and halogen content .

b) Butanoic Acid, 4,4,4-Trifluoro-3-Hydroxy-2-Methyl-, Ethyl Ester (CAS: 91600-33-8)

- Structure : Includes a hydroxyl (-OH) and methyl group, alongside trifluorination.

- Molecular formula : C₇H₁₁F₃O₃.

Non-Halogenated Butanoate Esters

a) Ethyl Butyrate (CAS: 105-54-4)

- Structure: Simple ethyl ester of butanoic acid without halogens.

- Molecular weight : 116.16 g/mol.

- Applications : Widely used in food and fragrances due to its fruity odor ().

- Comparison : The target compound’s bromine and fluorine substituents would reduce volatility and alter odor profiles, making it less suitable for flavor applications .

Key Data Tables

Table 1: Physical and Structural Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound (371-26-6) | C₆H₉Br₂F₃O₂ | ~327* | 99.3† | 2,3-dibromo; 4,4,4-trifluoro |

| 2-Bromo-3-Methyl Analog (2024-54-6) | C₇H₁₀BrF₃O₂ | 263.05 | 178–180 | 2-bromo; 3-methyl |

| 2,2-Dibromo-3-Oxo Analog (93032-04-3) | C₅H₃Br₂F₃O₃ | 327.88 | N/A | 2,2-dibromo; 3-oxo |

| Ethyl 4,4,4-Trifluorobutyrate (371-26-6) | C₆H₉F₃O₂ | 170.13 | 99.3 | 4,4,4-trifluoro |

| Ethyl Butyrate (105-54-4) | C₆H₁₂O₂ | 116.16 | 121–122 | No halogens |

*Estimated based on bromine addition to C₆H₉F₃O₂. †Data from non-brominated analog ().

Biological Activity

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS Number: 363-57-5) is an organic compound characterized by its unique molecular structure that includes two bromine atoms and three fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 327.92 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activity.

The structural configuration of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester contributes to its reactivity and biological interactions. The presence of halogen substituents often enhances the lipophilicity and alters the pharmacokinetic profiles of organic compounds.

Key Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 90.0-92.0 °C (15 Torr) |

| Density | 1.823 g/cm³ (25 °C) |

Research indicates that halogenated fatty acids can modulate biological responses through lipid signaling pathways. The trifluoromethyl group is known to influence the electronic properties of molecules and can enhance their interaction with biological targets such as enzymes and receptors .

Antimicrobial Properties

Studies have suggested that compounds similar to butanoic acid derivatives exhibit antimicrobial activity. For instance, halogenated compounds have been found to disrupt microbial membranes or inhibit metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects due to their ability to modulate cytokine production and immune responses. This activity may be attributed to the compound's structure which allows it to interact with inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that structurally similar dibrominated esters showed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

- Inflammation Modulation : In vitro studies indicated that butanoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can be compared with other halogenated compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanoic acid | C₄H₈O₂ | Simple structure without halogens |

| Ethyl 2-bromobutanoate | C₆H₉BrO₂ | Contains one bromine atom |

| Ethyl trifluoroacetate | C₅H₃F₃O₂ | Contains trifluoromethyl group |

| Butanoic acid, 2-bromo-, ethyl ester | C₆H₉BrO₂ | Contains one bromine atom |

The unique dual bromination and trifluoromethyl substitution in butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester may enhance its reactivity and biological activity compared to simpler analogs.

Q & A

Q. Q1. What are the key synthetic pathways for preparing 2,3-dibromo-4,4,4-trifluoroethyl butanoate, and what methodological challenges arise during bromination and esterification?

Answer :

- Synthesis Strategy :

- Step 1 : Start with 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester (CAS 372-31-6, ). Bromination at positions 2 and 3 can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under anhydrous conditions .

- Step 2 : Optimize reaction temperature (0–25°C) to minimize side reactions (e.g., β-elimination of fluorine). Use DMF or THF as solvents to enhance bromine solubility .

- Challenges :

- Regioselectivity : Competing bromination at other positions may occur; control via steric hindrance or directing groups.

- Fluorine Stability : Avoid thermal degradation by maintaining low temperatures during esterification .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer :

- NMR Analysis :

- ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and methine protons adjacent to bromine (δ 4.5–5.5 ppm) .

- ¹⁹F NMR : A singlet at δ -70 to -75 ppm confirms the CF₃ group .

- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ (ester) and C-Br stretches at 500–600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion clusters for bromine isotopes (m/z ~356–360) .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the brominated positions in nucleophilic substitution reactions?

Answer :

Q. Q4. What are the thermal stability profiles of this compound under varying pH conditions, and how can decomposition pathways be mitigated?

Answer :

- Stability Data :

- Mitigation Strategies :

- Store under inert atmosphere (N₂/Ar) at ≤4°C.

- Use buffered solutions (pH 5–7) for aqueous experiments .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for bromo-fluoroesters, particularly regarding enzyme inhibition vs. receptor antagonism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.